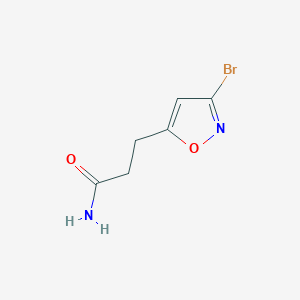

3-(3-Bromoisoxazol-5-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromo-1,2-oxazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVBGZNEHSVFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Bromoisoxazol-5-yl)propanamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Bromoisoxazol-5-yl)propanamide is a heterocyclic compound featuring a core isoxazole ring substituted with a bromine atom and a propanamide side chain. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a bromine atom offers a versatile handle for further chemical modifications, making this compound an interesting building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and potential applications of this compound, compiled from available data.

Physicochemical Properties

While experimental data for this compound is limited, its fundamental properties have been calculated and are summarized below. These computed values provide a useful starting point for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |

| Molecular Weight | 219.04 g/mol | PubChem[1] |

| IUPAC Name | 3-(3-bromo-1,2-oxazol-5-yl)propanamide | PubChem[1] |

| CAS Number | 1291486-30-0 | Key Organics[2] |

| SMILES | C1=C(ON=C1Br)CCC(=O)N | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential synthetic route could commence with the synthesis of a 3-bromoisoxazole precursor bearing a suitable functional group at the 5-position, which can then be converted to the propanamide side chain. The reactivity of the 3-bromoisoxazole ring is a key consideration. The bromine atom at the 3-position is generally susceptible to nucleophilic substitution, providing a site for further molecular diversification.

Caption: A plausible multi-step synthetic pathway to this compound.

Reactivity Insights

The 3-bromoisoxazole moiety is an electrophilic component, and the bromine atom can be displaced by various nucleophiles. This reactivity is crucial for its utility as a synthetic intermediate. The propanamide side chain offers additional sites for chemical modification, although these are generally less reactive than the C-Br bond of the isoxazole ring.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the two methylene groups of the propanamide side chain, and the amide protons. The chemical shifts and coupling patterns would be characteristic of the electronic environment of these protons.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the two carbons of the isoxazole ring, the carbonyl carbon of the amide, and the two methylene carbons of the side chain.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and vibrations associated with the C=N and N-O bonds of the isoxazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold holds potential as a valuable building block in drug discovery programs.

As a Synthetic Intermediate

The presence of the reactive bromine atom allows for the facile introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the synthesis of diverse libraries of compounds for screening against various biological targets. The propanamide moiety can also be modified to explore structure-activity relationships.

Caption: Potential medicinal chemistry applications stemming from the core scaffold.

Potential Biological Activities

Given the known pharmacological activities of isoxazole-containing compounds, this compound and its derivatives could be investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Agents: The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Isoxazole derivatives have been explored for their antibacterial and antifungal properties.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the chemistry of related compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While a comprehensive experimental characterization is currently lacking in the scientific literature, its structural features suggest significant potential as a versatile building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its chemical and pharmacological properties, which could pave the way for its application in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation of 3-(3-Bromoisoxazol-5-yl)propanamide

Abstract: This technical guide provides a detailed, multi-modal approach to the comprehensive structural analysis of 3-(3-Bromoisoxazol-5-yl)propanamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in pharmacology, known for a wide array of biological activities.[1][2] Accurate and unambiguous structural determination is a foundational prerequisite for any further investigation, including structure-activity relationship (SAR) studies and preclinical development. This document moves beyond simple procedural lists to explain the scientific rationale behind the selection of analytical techniques, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. It is designed to serve as a practical and authoritative resource for scientists, offering field-proven insights and self-validating experimental protocols.

Introduction and Compound Profile

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a versatile pharmacophore in modern drug discovery.[1][2] Its derivatives have demonstrated a remarkable range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5][6] The subject of this guide, this compound, combines this key heterocycle with a bromine substituent, which can modulate electronic properties and serve as a handle for further synthetic modification, and a propanamide side chain, which can participate in crucial hydrogen bonding interactions with biological targets.

A thorough understanding of its precise three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. This guide outlines the logical workflow for achieving that certainty.

| Compound Attribute | Value | Source |

| IUPAC Name | 3-(3-bromo-1,2-oxazol-5-yl)propanamide | PubChem[7] |

| CAS Number | 1291486-30-0 | BLDpharm, PubChem[7][8] |

| Molecular Formula | C₆H₇BrN₂O₂ | BLDpharm, PubChem[7][8] |

| Molecular Weight | 219.04 g/mol | BLDpharm, PubChem[7][8] |

| Canonical SMILES | C1=C(ON=C1Br)CCC(=O)N | PubChem[7] |

The Analytical Workflow: A Strategy of Orthogonal Validation

The principle of orthogonal validation—using multiple, independent methods to confirm a result—is paramount for structural elucidation. No single technique provides a complete picture. Instead, we build a case for the structure by integrating complementary data, where the strengths of one method compensate for the limitations of another. This workflow ensures a self-validating system, minimizing the risk of misinterpretation.

Caption: Integrated workflow for the structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing definitive information about the chemical environment and connectivity of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale for NMR Analysis

-

¹H NMR: This technique will reveal the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). We expect to see distinct signals for the propanamide CH₂ groups, the amide NH₂ protons, and the lone proton on the isoxazole ring. The chemical shift of the isoxazole proton is particularly diagnostic.

-

¹³C NMR: This analysis confirms the carbon framework. Key signals include the carbonyl carbon of the amide, the two aliphatic carbons of the propanamide chain, and the three carbons of the isoxazole ring. The carbon atom bonded to the bromine (C3) is expected to have a characteristic chemical shift, influenced by the halogen's electronegativity. Studies on related 3,5-diaryl-4-bromoisoxazoles show a characteristic upfield shift for the carbon bearing the bromo substituent, a principle that applies here to C3.[9][10]

Predicted NMR Data Summary

The following table presents predicted chemical shifts (δ) in ppm, based on analyses of structurally similar compounds in the literature.[9][11][12] The actual values are dependent on the solvent and experimental conditions.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| C=O (Amide) | - | ~172-175 | Typical chemical shift for a primary amide carbonyl. |

| -CH₂-C=O | ~2.5 (t) | ~30-35 | Aliphatic chain, adjacent to an electron-withdrawing carbonyl. |

| Isoxazole-CH₂- | ~3.1 (t) | ~22-27 | Aliphatic chain, adjacent to the heterocyclic ring. |

| Isoxazole CH (C4-H) | ~6.5 (s) | ~95-100 | Olefinic proton on an electron-rich heterocyclic ring.[11] |

| Isoxazole C -Br (C3) | - | ~145-150 | Carbon attached to bromine in the isoxazole ring. |

| Isoxazole C -CH₂ (C5) | - | ~170-173 | Carbon in the isoxazole ring attached to the side chain. |

| -NH ₂ | ~7.0-7.5 (br s) | - | Exchangeable protons of the primary amide. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for amides to slow the exchange of N-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[13]

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal field homogeneity.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and pick all peaks in both spectra.

Mass Spectrometry: Confirming Identity and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact mass of the molecule, which confirms the elemental composition, and its fragmentation pattern, which offers corroborating structural evidence.

Expertise & Rationale for MS Analysis

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can determine the mass of the molecular ion to within a few parts per million.[4] This allows for the unambiguous confirmation of the molecular formula, C₆H₇BrN₂O₂. A key diagnostic feature will be the isotopic signature of bromine: two major peaks of nearly equal intensity, one for ⁷⁹Br and one for ⁸¹Br, separated by approximately 2 Da.

-

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can analyze its fragmentation.[14] The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For isoxazoles, ring-opening and cleavage are common fragmentation pathways.[15][16]

Caption: A plausible ESI-MS/MS fragmentation pathway for the target compound.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Ensure the resolution is sufficient to distinguish the bromine isotopic pattern.

-

Data Analysis: Compare the observed exact mass of the [M+H]⁺ ion with the theoretical calculated mass for C₆H₈BrN₂O₂⁺. The mass error should be less than 5 ppm.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This includes precise bond lengths, bond angles, and the conformation of the molecule.

Expertise & Rationale for Crystallographic Analysis

For this compound, crystallography is crucial for several reasons:

-

Absolute Confirmation: It provides the final, irrefutable proof of the proposed structure.

-

Conformational Analysis: It will reveal the torsion angles between the isoxazole ring and the propanamide side chain. The steric bulk of the bromine atom can influence the planarity of the ring system.[10]

-

Intermolecular Interactions: The primary amide group is a potent hydrogen bond donor and acceptor. Crystallography will map the network of N-H···O hydrogen bonds that dictate the crystal packing, providing insights into potential interactions with a biological receptor.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step.

-

Method: Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Solvents to try include ethyl acetate, acetone, or a mixture like dichloromethane/hexane.

-

Procedure: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

-

Data Collection:

-

Select a suitable single crystal and mount it on a goniometer head.[18]

-

Place the crystal on a diffractometer equipped with a radiation source (e.g., Mo or Cu Kα) and a detector.[19]

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.

-

Collect a full sphere of diffraction data by rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods to obtain an initial model of the atomic positions.

-

Refine the model against the experimental data using full-matrix least-squares on F². This process optimizes atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[18]

-

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. NMR spectroscopy maps the covalent framework, high-resolution mass spectrometry validates the elemental composition, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for advancing this compound in research and development.

References

-

Yu, J., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Retrieved from [Link]

-

Beijing Bennett Technology Co., Ltd. (n.d.). This compound. g-search.com. Retrieved from [Link]

-

Stephens, C. E., et al. (2009). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. Retrieved from [Link]

-

Rao, K. S., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. semanticscholar.org. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. derpharmachemica.com. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). pubs.acs.org. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. scholarsresearchlibrary.com. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. pnrjournal.com. Retrieved from [Link]

-

Abo-Amer, A., et al. (2014). 3-Bromo-N-(3,5-di-tert-butyl-phen-yl)propanamide. Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (2007). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystallographic diffraction analysis of bromide 3a. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromo-1,2-oxazol-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-Bromo-5-(N-Boc)aminomethylisoxazole CAS#: 903131-45-3. chemwhat.com. Retrieved from [Link]

-

Rossini, A. J., et al. (2017). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemical Science. Available at: [Link]

- Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same. patents.google.com.

-

Chen, Y., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters. Available at: [Link]

-

O'Duill, M., et al. (2016). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Molecules. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. This compound | C6H7BrN2O2 | CID 53216203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1291486-30-0|this compound|BLD Pharm [bldpharm.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 3-Bromo-N-(3,5-di-tert-butyl-phen-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Bromoisoxazol-5-yl)propanamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is strategically designed in three core stages: the construction of the 3-bromoisoxazole scaffold via a regioselective 1,3-dipolar cycloaddition, subsequent side-chain elaboration to install the propanoic acid moiety, and final conversion to the target primary amide. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-tested experimental protocols, and offers insights into the critical parameters that ensure high yield and purity.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in a multitude of pharmacologically active agents, including the anti-inflammatory drug valdecoxib and the antibiotic cloxacillin.[1] Its utility stems from its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound, featuring a bromine atom at the 3-position and a propanamide side-chain at the 5-position, presents a versatile scaffold for further chemical modification and exploration in drug discovery programs. The bromine atom, in particular, offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.

This guide details a rational and efficient synthetic approach, beginning with the formation of the core heterocyclic system.

Part 1: Synthesis of the 3-Bromoisoxazole Core via [3+2] Cycloaddition

The cornerstone of this synthesis is the highly regioselective construction of the 3,5-disubstituted isoxazole ring. The most direct and reliable method to achieve this is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] To directly install the required bromine atom at the 3-position, dibromoformaldoxime is selected as the nitrile oxide precursor.

Mechanistic Rationale

The reaction proceeds through the in situ generation of bromonitrile oxide from dibromoformaldoxime in the presence of a mild base. This highly reactive 1,3-dipole then readily undergoes a [3+2] cycloaddition with a terminal alkyne. The regioselectivity of this reaction is excellent, consistently yielding the 3,5-disubstituted isoxazole isomer.[4] The choice of the alkyne is critical as it dictates the substituent at the 5-position of the isoxazole ring. To build the propanamide side chain, we will utilize an alkyne that already contains a protected three-carbon carboxylic acid precursor, namely an ester of pent-4-ynoic acid.

Experimental Workflow: Cycloaddition

Caption: Workflow for the synthesis of the isoxazole ester intermediate.

Detailed Protocol 1: Synthesis of Ethyl 3-(3-bromoisoxazol-5-yl)propanoate

-

Reaction Setup: To a stirred mixture of ethyl pent-4-ynoate (1.0 eq) and potassium bicarbonate (1.5 eq) in ethyl acetate (10 volumes) and water (0.1 volumes), add dibromoformaldoxime (1.2 eq) portionwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-24 hours.[4]

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure ethyl 3-(3-bromoisoxazol-5-yl)propanoate.

Part 2: Hydrolysis to the Carboxylic Acid Intermediate

With the core isoxazole structure and the protected side chain in place, the next step is the deprotection of the carboxylic acid. This is a standard saponification (ester hydrolysis) reaction.

Experimental Workflow: Saponification

Caption: Workflow for the hydrolysis of the ethyl ester intermediate.

Detailed Protocol 2: Synthesis of 3-(3-Bromoisoxazol-5-yl)propanoic Acid

-

Reaction Setup: Dissolve ethyl 3-(3-bromoisoxazol-5-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add sodium hydroxide (1.5 eq) or lithium hydroxide (1.5 eq) and stir the mixture at room temperature.[5]

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. The product will precipitate and can be collected by filtration. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic extracts are then dried and concentrated to yield 3-(3-bromoisoxazol-5-yl)propanoic acid.[4]

Part 3: Final Amidation to Target Compound

The final step is the conversion of the carboxylic acid to the primary amide. While direct reaction with ammonia is possible, it is often inefficient.[6][7] A more reliable method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, which then readily reacts with an ammonia source.

Mechanistic Rationale

The carboxylic acid is first converted to a more electrophilic species. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride replaces the hydroxyl group with a chlorine atom, forming a highly reactive acyl chloride. This intermediate is not typically isolated but is reacted directly with concentrated aqueous ammonia or a solution of ammonia in an organic solvent. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion to form the stable amide product.

Experimental Workflow: Amidation

Caption: Workflow for the final amidation step.

Detailed Protocol 3: Synthesis of this compound

-

Acyl Chloride Formation: To a solution of 3-(3-bromoisoxazol-5-yl)propanoic acid (1.0 eq) in dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[8] Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Amidation: Cool the reaction mixture back to 0 °C and slowly add concentrated aqueous ammonium hydroxide. Stir vigorously for 30-60 minutes.

-

Isolation: The product will often precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water and a small amount of cold DCM, and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Alternative Amidation: Peptide Coupling Reagents

For substrates sensitive to harsh acidic conditions, modern peptide coupling reagents offer a milder alternative. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) can be used to directly couple the carboxylic acid with an ammonia source in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[6][8]

Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Ethyl pent-4-ynoate | Dibromoformaldoxime, K₂CO₃ | Ethyl 3-(3-bromoisoxazol-5-yl)propanoate | >75%[4] |

| 2 | Ethyl 3-(3-bromoisoxazol-5-yl)propanoate | NaOH or LiOH, HCl | 3-(3-Bromoisoxazol-5-yl)propanoic acid | ~80-95%[5] |

| 3 | 3-(3-Bromoisoxazol-5-yl)propanoic acid | SOCl₂ or (COCl)₂, NH₄OH | This compound | High |

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and scalable approach to this compound. By leveraging a highly regioselective 1,3-dipolar cycloaddition for the core ring formation and employing standard, high-yielding transformations for side-chain manipulation and final amidation, this methodology provides a reliable route for accessing this valuable chemical entity. The insights into reaction mechanisms and detailed protocols are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related isoxazole derivatives for their discovery programs.

References

-

Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

-

Jawlekar, A. M., Reubsaet, E., Rutjes, F. P. J. T., & Van Delft, F. L. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(11), 3198–3200. Available from: [Link]

-

Chemguide. The preparation of amides. Available from: [Link]

-

Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Angewandte Chemie International Edition, 45(35), 5859-5862. Available from: [Link]

-

LibreTexts Chemistry. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

-

LibreTexts Chemistry. Making Amides from Carboxylic Acids. Available from: [Link]

-

MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

-

Organic Chemistry Portal. A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Available from: [Link]

-

ResearchGate. Construction of Isoxazole ring: An Overview. Available from: [Link]

-

SciSpace. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]

-

Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

-

PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Available from: [Link]

-

Angene Chemical. 3-(3-(4-Bromophenyl)Isoxazol-5-Yl)Propanoic Acid. Available from: [Link]

- Google Patents. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.

-

PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available from: [Link]

-

PubChem. 3-Bromo-5-(chloromethyl)isoxazole. Available from: [Link]

-

PubChem. this compound. Available from: [Link]

-

ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available from: [Link]

-

PubMed Central. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Available from: [Link]

-

PubMed Central. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Available from: [Link]

-

MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]

-

PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]

-

PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amide Synthesis [fishersci.dk]

Spectroscopic Profile of 3-(3-Bromoisoxazol-5-yl)propanamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-Bromoisoxazol-5-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. We provide in-depth, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The rationale behind experimental design, data interpretation, and structural elucidation is discussed, offering researchers a robust framework for the characterization of this and similar molecular entities.

Introduction: The Significance of this compound in Drug Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of approved pharmaceuticals and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive component in the design of novel therapeutics. The specific substitution pattern of this compound, featuring a bromine atom and a propanamide side chain, offers multiple points for synthetic diversification and potential interaction with biological targets.

Accurate and comprehensive structural characterization is a cornerstone of the drug discovery process. Spectroscopic techniques such as NMR, MS, and IR provide a detailed fingerprint of a molecule's atomic and electronic structure. This guide is intended to serve as a practical resource for researchers, enabling the confident identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data from structurally related molecules.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 (isoxazole) | 6.2 - 6.5 | Singlet (s) | N/A | The proton on the isoxazole ring is in a distinct electronic environment and lacks adjacent protons for coupling. |

| -CH₂- (adjacent to isoxazole) | 3.0 - 3.3 | Triplet (t) | 7-8 | Deshielded by the adjacent isoxazole ring and coupled to the neighboring methylene group. |

| -CH₂- (adjacent to amide) | 2.6 - 2.9 | Triplet (t) | 7-8 | Influenced by the electron-withdrawing amide group and coupled to the adjacent methylene group. |

| -NH₂ (amide) | 5.5 - 7.5 | Broad Singlet (br s) | N/A | The chemical shift can vary significantly due to solvent, concentration, and hydrogen bonding. The protons are typically exchangeable and may not show coupling. |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (amide) | 170 - 175 | Characteristic chemical shift for a primary amide carbonyl carbon. |

| C-5 (isoxazole) | 165 - 170 | The carbon of the isoxazole ring attached to the propanamide side chain. |

| C-3 (isoxazole) | 145 - 150 | The carbon of the isoxazole ring bearing the bromine atom. |

| C-4 (isoxazole) | 100 - 105 | The CH carbon of the isoxazole ring. |

| -CH₂- (adjacent to isoxazole) | 25 - 30 | Aliphatic carbon adjacent to the heterocyclic ring. |

| -CH₂- (adjacent to amide) | 35 - 40 | Aliphatic carbon alpha to the amide carbonyl. |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 220.98 / 222.98 | Molecular ion peak with the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio). |

| [M+Na]⁺ | 242.96 / 244.96 | Sodium adduct, commonly observed in ESI-MS. |

| Fragment | 44 | Loss of the propanamide side chain, resulting in the [CONH₂]⁺ fragment.[1] |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Rationale |

| N-H (amide) | 3100 - 3400 | Stretching | Primary amides typically show two bands in this region.[2][3] |

| C-H (isoxazole) | 3050 - 3150 | Stretching | Aromatic C-H stretching. |

| C-H (aliphatic) | 2850 - 3000 | Stretching | Stretching vibrations of the methylene groups. |

| C=O (amide) | 1650 - 1690 | Stretching | Strong absorption characteristic of an amide I band.[4] |

| N-H (amide) | 1590 - 1650 | Bending | Amide II band, resulting from N-H bending and C-N stretching. |

| C=N (isoxazole) | 1550 - 1600 | Stretching | Ring stretching vibration of the isoxazole moiety. |

| C-Br | 500 - 600 | Stretching | Characteristic stretching vibration for a carbon-bromine bond. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that the data obtained from one technique should be corroborated by the others to ensure the unequivocal structural assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) due to its chemical inertness and single sharp resonance peak. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is crucial for resolving complex splitting patterns.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Transfer the clear solution to a 5 mm NMR tube.[5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be required.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate integration and peak picking.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Mass Spectrometry (MS)

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[7] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the compound's identity.

Experimental Workflow for Mass Spectrometry

Caption: Workflow for mass spectrometry analysis.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[8]

-

If any particulate matter is present, filter the solution through a 0.22 µm syringe filter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the protonated molecular ion peak ([M+H]⁺).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of a single bromine atom (two peaks of nearly equal intensity separated by 2 Da).

-

If fragmentation is observed, analyze the m/z values of the fragment ions to gain further structural information. For primary amides, a characteristic fragment at m/z 44 corresponding to [CONH₂]⁺ is often observed.[1][9]

-

Infrared (IR) Spectroscopy

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.[10] Fourier Transform Infrared (FTIR) spectroscopy provides high sensitivity and resolution, allowing for the identification of characteristic vibrational frequencies of the functional groups present in the molecule.

Experimental Workflow for ATR-FTIR Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopy.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[10]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with the expected vibrational modes of the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, C=N stretch).[4]

-

Conclusion: A Unified Approach to Structural Elucidation

The spectroscopic characterization of novel chemical entities is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide has provided a detailed, predicted spectroscopic profile for this compound, grounded in the principles of NMR, MS, and IR spectroscopy and supported by data from analogous structures. The provided experimental protocols offer a robust and self-validating framework for researchers to confidently determine the structure and purity of this and related compounds. By understanding the causality behind experimental choices and the logic of data interpretation, scientists in the field of drug development can accelerate their research and ensure the integrity of their findings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Proprep. In the amide ir spectrum, what are the key features that distinguish amides from other functional groups in organic compounds?. [Link]

-

da Silva, A. V. et al. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances8 , 20119–20127 (2018). [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Scribd. 13 C NMR Interpretation. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

UGC-Swayam. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Harvard University. Sample Preparation. [Link]

-

University of Washington. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Fiveable. 13C NMR Spectroscopy Definition. [Link]

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for... [Link]

-

Wikipedia. Sample preparation in mass spectrometry. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Specac. Interpreting Infrared Spectra. [Link]

-

YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

-

Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. ATR-FTIR. [Link]

-

National Institutes of Health. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. [Link]

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

-

National Institutes of Health. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

-

PubMed. Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. [Link]

-

CUNY. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

Sources

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proprep.com [proprep.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. fiveable.me [fiveable.me]

- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. agilent.com [agilent.com]

3-(3-Bromoisoxazol-5-yl)propanamide CAS number 1291486-30-0

An In-depth Technical Guide to 3-(3-Bromoisoxazol-5-yl)propanamide (CAS 1291486-30-0): Synthesis, Characterization, and Potential Applications

Abstract

This compound (CAS No. 1291486-30-0) is a substituted isoxazole derivative. While specific literature on this exact compound is sparse, its structural motifs—a halogenated isoxazole ring and a propanamide side chain—are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers and drug development professionals. It outlines a proposed synthetic route based on established chemical principles, details a standard workflow for structural characterization and purity analysis, and explores potential therapeutic applications by drawing parallels with structurally related compounds. The methodologies described herein are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is considered a "privileged" structure in drug discovery due to its ability to participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. The presence of a bromine atom, as in this compound, offers a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable building block for creating libraries of novel compounds.

The propanamide side chain adds a flexible, hydrophilic element to the molecule, capable of acting as a hydrogen bond donor and acceptor. This combination of a rigid, reactive aromatic core and a flexible, interactive side chain suggests potential for this molecule to serve as a lead compound in various drug discovery programs.

Physicochemical and Predicted Properties

A comprehensive understanding of a compound's physicochemical properties is critical for its development. As experimental data for this compound is not widely published, we present a table of properties predicted using established computational models and data from chemical suppliers.

| Property | Predicted/Reported Value | Source |

| CAS Number | 1291486-30-0 | Chemical Supplier Catalogs |

| Molecular Formula | C6H7BrN2O2 | Chemical Supplier Catalogs |

| Molecular Weight | 220.04 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid | Typical for similar small molecules |

| Boiling Point | ~427.7 °C at 760 mmHg (Predicted) | ChemSpider |

| Melting Point | No data available | - |

| Solubility | Predicted to be soluble in DMSO, DMF, and Methanol | General organic compound properties |

| pKa (most acidic) | ~16.5 (Amide N-H) (Predicted) | ChemAxon Prediction |

| pKa (most basic) | ~-3.2 (Isoxazole N) (Predicted) | ChemAxon Prediction |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached via a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the construction of the isoxazole ring followed by the elaboration of the side chain.

Diagram of Proposed Synthetic Workflow

Caption: A plausible five-step synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-(hydroxymethyl)isoxazole

-

Rationale: This step utilizes a classic [3+2] cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. Dibromoformaldoxime serves as the source of the nitrile oxide precursor, which reacts with the alkyne in propargyl alcohol.

-

Procedure:

-

Dissolve propargyl alcohol (1.0 eq) in a suitable solvent such as ethyl acetate.

-

Add a solution of dibromoformaldoxime (1.1 eq) to the reaction mixture.

-

Slowly add a base, such as triethylamine or sodium bicarbonate, portion-wise at 0 °C to generate the nitrile oxide in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, dry over sodium sulfate, and purify by column chromatography.

-

Step 2: Oxidation to 3-Bromoisoxazole-5-carbaldehyde

-

Rationale: The primary alcohol is oxidized to an aldehyde, which is a key intermediate for chain extension. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are chosen to prevent over-oxidation to the carboxylic acid.

-

Procedure:

-

Dissolve 3-Bromo-5-(hydroxymethyl)isoxazole (1.0 eq) in dichloromethane (DCM).

-

Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise.

-

Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

-

Step 3: Wittig Reaction for Chain Elongation

-

Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. This step introduces the three-carbon chain that will become the propanamide moiety.

-

Procedure:

-

Dissolve the crude 3-Bromoisoxazole-5-carbaldehyde (1.0 eq) in a solvent like THF or DCM.

-

Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Stir the reaction at room temperature for 6-18 hours.

-

Monitor for the formation of the product by TLC.

-

Once complete, concentrate the reaction mixture and purify by column chromatography to isolate the acrylate ester.

-

Step 4: Reduction and Saponification

-

Rationale: This two-part step first reduces the double bond to a single bond and then hydrolyzes the ester to a carboxylic acid. Catalytic hydrogenation is a clean and efficient method for the reduction. Saponification with a base like lithium hydroxide (LiOH) is a standard procedure for ester hydrolysis.

-

Procedure:

-

Dissolve the ethyl acrylate intermediate (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.

-

Filter off the catalyst and concentrate the solvent.

-

Dissolve the resulting crude ester in a mixture of THF and water, then add LiOH (2.0 eq).

-

Stir until the saponification is complete, then acidify with 1M HCl and extract the carboxylic acid product.

-

Step 5: Amidation to form this compound

-

Rationale: The final step is the formation of the primary amide. This is typically achieved by activating the carboxylic acid with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions, followed by the addition of an ammonia source.

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in DMF or DCM.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 20 minutes at 0 °C.

-

Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium carbonate (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield the final compound.

-

Characterization and Quality Control Workflow

After synthesis, a rigorous characterization workflow is essential to confirm the identity, structure, and purity of the final compound.

Diagram of Post-Synthesis Workflow

Caption: Standard workflow for compound purification and analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule. Expected ¹H signals would include distinct peaks for the isoxazole proton, the two methylene groups of the propyl chain, and the amide protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the molecular formula, C6H7BrN2O2. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a final compound. The sample is run on a suitable column (e.g., C18) with an appropriate mobile phase, and the purity is determined by the percentage of the area of the main peak relative to all peaks detected. For research purposes, a purity of >95% is typically required.

Potential Applications in Drug Discovery

While this compound itself has not been extensively studied, its structural components are present in numerous biologically active molecules.

-

Kinase Inhibition: The isoxazole ring can function as a hinge-binding motif in ATP-competitive kinase inhibitors. Many approved and investigational kinase inhibitors incorporate five-membered heterocycles to interact with the kinase hinge region. The 3-bromo substituent could be used in fragment-based screening and then elaborated via Suzuki or Buchwald-Hartwig coupling to explore the ATP pocket more fully.

-

Antibacterial Agents: Some isoxazole-containing compounds have shown promise as antibacterial agents. For instance, the isoxazole ring is a key component of the antibiotic oxacillin. The amide functionality in the target molecule could mimic peptide bonds, potentially interfering with bacterial cell wall synthesis or other metabolic processes.

-

Central Nervous System (CNS) Activity: The isoxazole scaffold is present in several CNS-active drugs. Its electronic properties and ability to form specific interactions make it suitable for targeting receptors and enzymes in the brain.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Although direct biological data is limited, its structure provides a strong foundation for the rational design of novel therapeutics. This guide offers a robust, scientifically-grounded framework for its synthesis, characterization, and exploration in research settings. The proposed protocols and workflows are based on established, reliable chemical principles, providing a clear path for researchers to produce and validate this compound for further investigation.

References

- General Isoxazole Synthesis: Wallace, D.J. (2008). Five-Membered Hetaryl Regioisomers. In Science of Synthesis. This reference provides a comprehensive overview of synthetic methods for isoxazole rings, including cycloaddition reactions. (A specific URL to a chapter is not feasible, but the series is a standard in synthetic chemistry).

-

Wittig Reaction: The Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

Peptide Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Dess-Martin Oxidation: Dess-Martin Periodinane. Organic Chemistry Portal. Available at: [Link]

-

Privileged Structures in Medicinal Chemistry: Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. Available at: [Link]

The Ascendant Role of Bromoisoxazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Foreword: The Isoxazole Scaffold and the Bromine Advantage

In the landscape of medicinal chemistry, the isoxazole ring represents a privileged scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of numerous therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1][2][3][4][5][6][7] The inherent versatility of the isoxazole nucleus allows for extensive structural modifications to fine-tune its pharmacological profile.[4][8]

The strategic incorporation of a bromine atom onto the isoxazole core—creating bromoisoxazole derivatives—has emerged as a powerful strategy to enhance biological activity. Bromine, as a halogen, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding. This often translates to improved potency and a more desirable pharmacokinetic profile. This guide provides an in-depth exploration of the multifaceted biological activities of bromoisoxazole compounds, offering a technical resource for researchers and professionals in drug development.

I. The Bromoisoxazole Core: A Structural Overview

The fundamental structure of a bromoisoxazole consists of the isoxazole ring with a bromine atom substituted at one of the available carbon positions. The specific position of the bromine atom, along with the nature and location of other substituents, dictates the compound's three-dimensional conformation and, consequently, its interaction with biological macromolecules.

Caption: General chemical structure of a bromoisoxazole.

II. Anticancer Activity: Targeting Malignant Proliferation

Bromoisoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[9][10][11][12] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes essential for tumor growth and survival.

One notable mechanism is the inhibition of Heat Shock Protein 90 (HSP90).[13] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins. By inhibiting HSP90, bromoisoxazole compounds can trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[13]

Induction of Apoptosis

A key hallmark of the anticancer activity of many bromoisoxazole derivatives is their ability to induce programmed cell death, or apoptosis.[13] This is often achieved through the activation of intrinsic or extrinsic apoptotic pathways, which culminate in the activation of caspases, the executioner enzymes of apoptosis.

Caption: Simplified pathway of apoptosis induction by bromoisoxazoles.

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative bromoisoxazole compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2d | Hep3B (Liver) | ~23 | [10] |

| Compound 2e | Hep3B (Liver) | ~23 | [10] |

| Compound 2d | HeLa (Cervical) | 15.48 | [10] |

| Compound 2a | MCF-7 (Breast) | 39.80 | [10] |

| Dihydropyrazole 45 | DU-145 (Prostate) | 2 | [12] |

| Dihydropyrazole 39 | DU-145 (Prostate) | 4 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of bromoisoxazole compounds on cancer cells.

1. Cell Seeding:

- Culture human cancer cells (e.g., MCF-7, HeLa, Hep3B) in appropriate media until they reach 80-90% confluency.

- Trypsinize the cells and perform a cell count using a hemocytometer.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the bromoisoxazole compound in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate gently for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[14] Bromoisoxazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][5][15] The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.

The antibacterial activity of isoxazole derivatives is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[15] For instance, some derivatives have been shown to target DNA gyrase, an enzyme critical for bacterial DNA replication.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative bromoisoxazole compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Chalcone 28 | S. aureus | 1 | [12] |

| Compound 2 | S. aureus | <10 | [14] |

| Compound 2 | MRSA | <10 | [14] |

| Dihydropyrazole 46 | C. albicans | 2 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details a standardized method for determining the MIC of bromoisoxazole compounds.

1. Preparation of Bacterial Inoculum:

- From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

- Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

- Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

- In a 96-well microtiter plate, add 50 µL of MHB to all wells.

- Add 50 µL of a 2x concentrated stock solution of the bromoisoxazole compound to the first well of a row.

- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well.

3. Inoculation and Incubation:

- Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

- Include a growth control (no compound) and a sterility control (no bacteria).

- Cover the plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

- After incubation, visually inspect the wells for turbidity.

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[17] Bromoisoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17][18] Some isoxazole-containing drugs, such as Valdecoxib, are known COX-2 inhibitors.[8]

Caption: Inhibition of the COX pathway by bromoisoxazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

1. Animal Acclimatization and Grouping:

- Use male Wistar rats (150-200 g).

- Acclimatize the animals for at least one week before the experiment, with free access to food and water.

- Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and treatment groups for different doses of the bromoisoxazole compound.

2. Compound Administration:

- Administer the bromoisoxazole compound or the standard drug orally or intraperitoneally 1 hour before the induction of inflammation.

- The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

3. Induction of Edema:

- Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

- Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

- Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

5. Data Analysis:

- Calculate the percentage of edema inhibition for each group at each time point using the following formula:

- % Inhibition = [(Vc - Vt) / Vc] x 100

- Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

V. Conclusion and Future Perspectives

Bromoisoxazole compounds represent a promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for further development into clinically useful drugs. The strategic incorporation of bromine into the isoxazole scaffold has proven to be a valuable approach for enhancing potency and modulating pharmacokinetic properties.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the bromoisoxazole scaffold for enhanced activity and selectivity.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

The continued exploration of bromoisoxazole chemistry will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles, addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Chikkula, K. V., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

-